

Evaluating the selectivity profile of YKL-05-099 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

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YKL-05-099: A Comparative Analysis of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

YKL-05-099 has emerged as a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3] These kinases are crucial regulators of various physiological processes, including inflammation, metabolism, and bone formation, making them attractive therapeutic targets for a range of diseases.[4][5][6] This guide provides an objective evaluation of the selectivity profile of **YKL-05-099** against other kinases, supported by available experimental data, to aid researchers in their assessment of this compound for specific applications.

Potency Against Primary Targets: The SIK Kinase Family

YKL-05-099 demonstrates high potency against all three members of the SIK family. In vitro biochemical assays have determined the half-maximal inhibitory concentrations (IC50) to be in the nanomolar range, indicating strong binding and inhibition of these primary targets.



Kinase	IC50 (nM)	
SIK1	~10	
SIK2	~40	
SIK3	~30	
Data compiled from multiple sources.[1][2][3]		

Off-Target Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicity. **YKL-05-099** has been profiled against a broad panel of kinases to determine its selectivity. While it is highly selective for the SIK family, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations.

One study screened **YKL-05-099** at a concentration of 1 μ M against a panel of 141 kinases.[7] While it was selective for SIK2 over most of the panel, it also inhibited 14 other kinases, including SIK3, Ephrin receptors, and Src.[7] Another screening against 380 kinases revealed that at 1 μ M, **YKL-05-099** inhibited more than 80% of the activity of several other kinases.[5][8]

Below is a summary of kinases that have been identified as off-targets of YKL-05-099.



Off-Target Kinase	% Inhibition @ 1 μM	IC50 (nM)
RIPK2	>80%	Not specified
ABL	>80%	Not specified
Src	>80%	Not specified
DDR2	>80%	Not specified
MAP4K3	>80%	Not specified
ρ38α	>80%	Not specified
втк	>80%	Not specified
EPH-B3	>80%	Not specified
YES1	>80%	Not specified
EPH-B4	>80%	Not specified
EPH-B2	>80%	Not specified
EPH-A4	>80%	Not specified
Lck	>80%	Not specified
BRK	>80%	Not specified
CSF1R	Potently inhibited	Not specified

Data on >80% inhibition from a screen of 380 kinases.[5][8] Information on CSF1R inhibition is also available.[9]

It is important to note that while **YKL-05-099** inhibits these kinases at 1 μ M, its potency against them is significantly lower than its potency against the SIK family. This separation of on-target and off-target activity (the "selectivity window") is a key consideration for its use as a chemical probe and for its therapeutic potential.

Signaling Pathway of SIK Inhibition by YKL-05-099

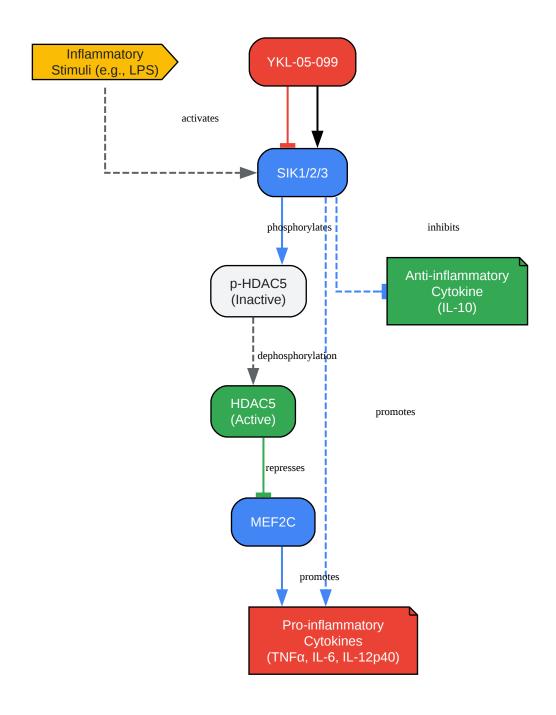






The primary mechanism of action of **YKL-05-099** involves the inhibition of SIKs, which leads to a cascade of downstream signaling events. A key substrate of SIKs is the class IIa histone deacetylase, HDAC5. By inhibiting SIK, **YKL-05-099** prevents the phosphorylation of HDAC5. [1] This alteration in HDAC5 phosphorylation status affects its cellular localization and activity, which in turn modulates gene expression. This pathway has been shown to suppress the function of the transcription factor MEF2C and to regulate the production of inflammatory cytokines.[10][11] Specifically, inhibition of SIKs by **YKL-05-099** has been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40, while increasing the production of the anti-inflammatory cytokine IL-10.[1][11]





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Caption: SIK Inhibition Pathway by YKL-05-099.

Experimental Protocols

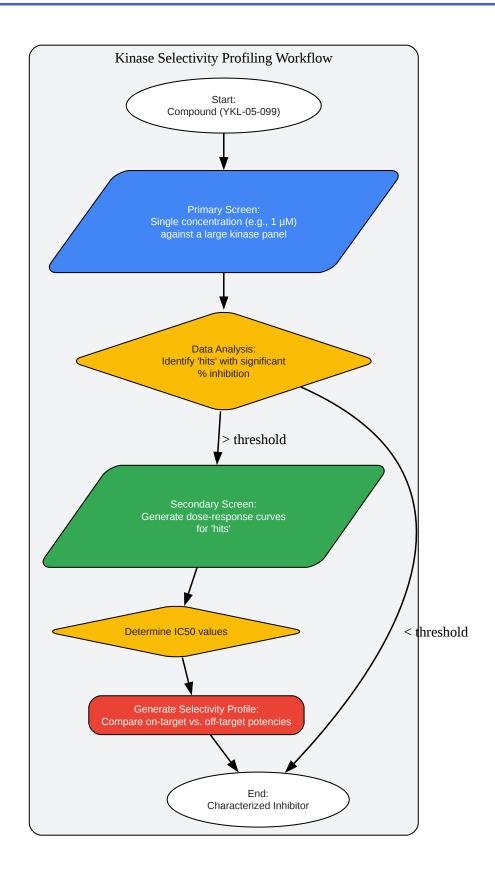


The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. While specific, detailed protocols for **YKL-05-099** are proprietary to the conducting laboratories, the general methodologies for such an analysis are well-established in the field of drug discovery.

General Workflow for Kinase Selectivity Profiling

The process typically involves screening the compound against a large panel of purified kinases to determine its inhibitory activity. This is often done at a fixed concentration in initial screens, followed by dose-response curves to determine the IC50 for any kinases that show significant inhibition.





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Caption: Generalized Kinase Selectivity Profiling Workflow.



Key Methodologies

- Biochemical Kinase Assays: These assays are the foundation of selectivity profiling. They
 can be broadly categorized into two types:
 - Activity Assays: These directly or indirectly measure the catalytic activity of the kinase. The
 radiometric assay, which uses radioisotope-labeled ATP, is considered the gold standard
 due to its direct detection of the phosphorylated product.[12] Other common nonradioactive methods include fluorescence-based (e.g., TR-FRET) and luminescencebased (e.g., ADP-Glo) assays.[13][14][15]
 - Binding Assays: These assays measure the binding of the inhibitor to the kinase's ATP-binding site.[12] Competitive binding assays, where the inhibitor competes with a known ligand, are frequently used.[16]
- Assay Conditions: It is crucial to standardize assay conditions, including enzyme and substrate concentrations, ATP concentration (as many inhibitors are ATP-competitive), and incubation times, to ensure data comparability across different kinases.

Conclusion

YKL-05-099 is a potent and relatively selective inhibitor of the SIK family of kinases. While it exhibits high affinity for its primary targets, researchers should be aware of its potential off-target activities, particularly at higher concentrations. The provided data and general methodologies offer a framework for evaluating the suitability of **YKL-05-099** for specific research applications. For definitive conclusions in a particular biological context, it is recommended to perform in-house validation and further selectivity profiling against kinases of interest.

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- To cite this document: BenchChem. [Evaluating the selectivity profile of YKL-05-099 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b611891#evaluating-the-selectivity-profile-of-ykl-05-099-against-other-kinases]

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